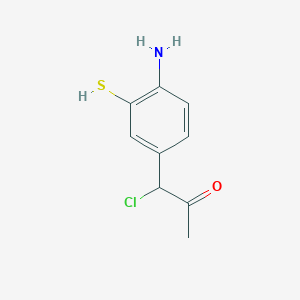

1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one

Beschreibung

1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one (CAS: 1804043-47-7) is a chlorinated aromatic ketone derivative with the molecular formula C₁₀H₁₂ClNOS and a molecular weight of 229.73 g/mol . Its structure features a 4-amino-3-mercaptophenyl group (containing both amino (-NH₂) and thiol (-SH) substituents) attached to a 1-chloropropan-2-one backbone.

Eigenschaften

Molekularformel |

C9H10ClNOS |

|---|---|

Molekulargewicht |

215.70 g/mol |

IUPAC-Name |

1-(4-amino-3-sulfanylphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C9H10ClNOS/c1-5(12)9(10)6-2-3-7(11)8(13)4-6/h2-4,9,13H,11H2,1H3 |

InChI-Schlüssel |

JNEOLMTUWWBKBT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=CC(=C(C=C1)N)S)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Identity and Structural Features

| Property | Detail |

|---|---|

| Molecular Formula | C9H10ClNOS |

| Molecular Weight | 215.70 g/mol |

| IUPAC Name | 1-(4-amino-3-sulfanylphenyl)-3-chloropropan-2-one |

| CAS Number | 1803881-42-6 (related isomers) |

| Functional Groups | Amino (-NH2), Mercapto (-SH), Chloro (-Cl), Ketone (C=O) |

The molecule contains an aromatic ring with amino and mercapto substituents positioned para and meta to each other, respectively, attached to a chlorinated propanone side chain. This structure enables nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-amino-3-mercaptophenyl)-1-chloropropan-2-one generally follows a multi-step organic synthesis approach involving:

- Functionalization of the aromatic ring to introduce amino and mercapto groups.

- Attachment of the chloropropan-2-one side chain via nucleophilic substitution or condensation reactions.

Due to the sensitivity of the mercapto group and the need for regioselectivity, protecting groups and controlled reaction conditions are often employed.

Stepwise Preparation Routes

Introduction of Amino and Mercapto Groups on Phenyl Ring

- Starting from a suitably substituted phenol or nitro compound, the amino group is introduced typically via reduction of a nitro precursor.

- The mercapto group can be introduced through nucleophilic substitution of a halogenated aromatic precursor or by thiolation reactions using thiolating agents such as thiourea or sodium hydrosulfide.

Attachment of Chloropropan-2-one Moiety

- The chloropropan-2-one fragment is generally introduced by reaction of the functionalized aromatic intermediate with 3-chloropropan-2-one or its derivatives.

- This step often involves nucleophilic substitution where the aromatic mercapto or amino group attacks the electrophilic carbonyl carbon or the adjacent alpha-chlorinated position.

- Alternatively, condensation reactions between the aromatic thiol derivative and ketone precursors can be employed to form the desired ketone linkage.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration and Reduction | Aromatic precursor → Nitro compound → Reduction with Sn/HCl or catalytic hydrogenation | 4-Amino-3-substituted phenyl intermediate |

| 2 | Thiolation | Treatment with thiolating agents (e.g., NaSH) under mild conditions | Introduction of mercapto group at meta position |

| 3 | Nucleophilic substitution | Reaction with 3-chloropropan-2-one in polar aprotic solvent, base catalysis | Formation of 1-(4-amino-3-mercaptophenyl)-1-chloropropan-2-one |

Analytical and Purity Considerations

- Purity of synthesized compound is critical, with commercial samples typically achieving ≥98% purity.

- Characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the presence of amino, mercapto, and ketone functionalities.

- Thermal analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can assess compound stability.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Notes |

|---|---|---|

| Starting Materials | Aromatic nitro or halogenated phenyl derivatives | Require regioselective substitution |

| Functional Group Introduction | Reduction (nitro to amino), thiolation (halogen to mercapto) | Protecting groups may be necessary |

| Side Chain Attachment | Nucleophilic substitution with 3-chloropropan-2-one | Controlled conditions to prevent side reactions |

| Purification | Chromatography, recrystallization | Achieves ≥98% purity |

| Characterization Techniques | NMR, IR, MS, DSC, TGA | Confirms structure and purity |

Research Findings and Source Diversity

- The synthesis of 1-(4-amino-3-mercaptophenyl)-1-chloropropan-2-one aligns with general methods for substituted phenyl ketones bearing amino and mercapto groups.

- Literature emphasizes nucleophilic substitution and condensation as core techniques, with careful control of reaction conditions to maintain functional group integrity.

- Commercial suppliers confirm the compound's molecular identity and purity standards, supporting reproducibility in research applications.

- The compound's reactivity profile allows it to serve as a versatile intermediate in pharmaceutical synthesis, highlighting the importance of robust preparation methods.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogues and Key Differences

Key Observations :

- The thiol group in the target compound distinguishes it from hydroxyl- or halogen-substituted analogues, offering unique reactivity in nucleophilic substitutions and metal coordination .

- Cyclopropyl and fluorophenyl derivatives prioritize steric and electronic effects over reactive functional groups, making them more stable but less versatile in synthesis .

Key Observations :

- The target compound is synthesized via diazotization and coupling, a method shared with hydrazono derivatives (e.g., ). This route is efficient for introducing amino and thiol groups .

- Claisen-Schmidt condensations () are preferred for chalcone-like structures but lack the functional diversity seen in the target compound.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Table 4: Bioactivity Comparison

Key Observations :

- The target compound’s thiol and amino groups facilitate interactions with biological targets (e.g., DNA or enzymes), as seen in its role in synthesizing cationic thiadiazoles with antitumor activity .

- Chalcone derivatives () prioritize antioxidant activity, whereas halogenated ketones (e.g., ) target kinase inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one, and how can purity be optimized?

- Methodology : A Claisen-Schmidt condensation or nucleophilic substitution approach is commonly used. For example, 4-amino-3-mercaptobenzaldehyde can react with 1-chloropropan-2-one under basic conditions (e.g., NaOH/EtOH). Purity optimization involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) . Monitoring via TLC and HPLC (C18 column, UV detection at 254 nm) ensures reaction progress and purity ≥95% .

Q. How should spectroscopic characterization (NMR, IR, MS) be conducted for this compound?

- NMR : Use DMSO-d₆ as solvent. Expect aromatic proton signals (δ 6.8–7.5 ppm for phenyl), NH₂ (δ ~5.2 ppm, broad), and SH (δ ~1.5 ppm, exchangeable). For ¹³C NMR, the ketone carbonyl appears at δ ~205 ppm .

- IR : Key peaks include ν(C=O) ~1700 cm⁻¹, ν(NH₂) ~3350 cm⁻¹, and ν(SH) ~2550 cm⁻¹ .

- MS : ESI-MS in positive mode should show [M+H]⁺. High-resolution MS (HRMS) confirms molecular formula (C₉H₉ClNOS requires m/z 214.0163) .

Q. What crystallographic methods are suitable for resolving its structure?

- Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXT for solution, SHELXL for refinement). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .

Advanced Research Questions

Q. How can DFT calculations validate experimental data (e.g., bond lengths, electronic properties)?

- Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set. Optimize geometry and compare calculated bond lengths (e.g., C-Cl: 1.79 Å) with SCXRD results. Frontier molecular orbitals (HOMO-LUMO) predict reactivity; Mulliken charges identify electrophilic/nucleophilic sites .

Q. What strategies address contradictions in spectral data (e.g., SH group instability)?

- The SH group is prone to oxidation. Stabilize via inert atmosphere (N₂/Ar) during synthesis and characterization. Confirm SH presence via Ellman’s assay (UV-Vis at 412 nm with DTNB reagent) . Discrepancies in NMR integration may require alternative solvents (e.g., CDCl₃ with stabilizers) .

Q. How to design antimicrobial activity studies for this compound?

- Assay : Broth microdilution (MIC determination) against Gram± bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use 96-well plates with compound concentrations (0.5–128 µg/mL) and resazurin viability staining .

- Mechanistic Insight : Perform molecular docking (AutoDock Vina) against bacterial FabH enzyme (PDB: 1HNJ) to predict binding affinity .

Q. What are the challenges in analyzing tautomerism between keto-enol forms?

- Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe enol (δ ~12 ppm for OH) ↔ keto equilibria. IR spectroscopy (ν(C=O) vs. ν(C-O)) and DFT-based thermodynamic calculations (ΔG) provide additional validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.